molecular formula C23H23NO2 B1209889 Crisnatol CAS No. 96389-68-3

Crisnatol

Cat. No. B1209889
CAS RN: 96389-68-3
M. Wt: 345.4 g/mol
InChI Key: SBRXTSOCZITGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crisnatol, also known as Crisnatol, is a useful research compound. Its molecular formula is C23H23NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Crisnatol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Crisnatol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96389-68-3

Product Name

Crisnatol

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol

InChI

InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3

InChI Key

SBRXTSOCZITGQG-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41

Canonical SMILES

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41

Other CAS RN

96389-68-3

synonyms

2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol
BW A 770U
BWA770U
BWA770U mesylate
crisnatol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-bromomethylchrysene (4.82 g, 15 mmol), 2-amino-2-methylpropane-1,3diol (3.15 g, 30 mmol), and triethylamine (1.67 g, 16.5 mmol) was refluxed in tetrahydrofuran (75 mL) under nitrogen. After one hour all the solids had dissolved and NMR analysis indicated that the 6-bromomethylchrysene had been consumed. Water (150 mL) was added and the mixture was cooled to ambient temperature. The solids were collected by filtration, washed with water (3×30 mL), and dried in vacuo to give 3.67 g (71% yield) of 2-(6-chrysenylmethylamino)-2-methylpropane-1,3diol. 1H NMR (CDCl3) 1.19 (s, 3 H), 1.81 (br s, 1 H), 3.53 (d, J=5.0 Hz, 2 H), 4.39 (s, 2 H), 4.58 (t, J=5.0 Hz, 2 H), 7.78 (m, 4 H), 8.11 (m, 2 H), 8.45 (d, J=8.4 Hz, 1 H), 8.9 (m, 4 H).
Name
6-bromomethylchrysene
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
6-bromomethylchrysene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a rapidly stirred solution of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride (1B, 20 g, 52.36 mmol) in a mixture of CH3OH (200 mL) and H2O (800 mL) was added dropwise over 10 min a 1N NaOH solution (55 mL). The resulting white precipitate was filtered and washed with warm H2O (4×500 mL) and then with Et2O (1 L), sucked dry and placed in a vacuum oven overnight. A total of 17.43 g (96.4%) of 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol mp 200°-202°, (C,H,N) was obtained.
Name
2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

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